molecular formula C15H12123I3NO4 B608584 Liothyronine I-123 CAS No. 60345-90-6

Liothyronine I-123

Cat. No.: B608584
CAS No.: 60345-90-6
M. Wt: 638.98
InChI Key: AUYYCJSJGJYCDS-BSMUNAEPSA-N
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Description

Liothyronine I-123 (also referred to as iodine-123 liothyronine) is a radioiodinated compound used primarily in nuclear medicine for diagnostic imaging of thyroid disorders, including thyroid cancer and functional thyroid tissue assessment. It is a gamma-emitting radiopharmaceutical with a half-life of 13.2 hours and a principal photon energy of 159 keV, which optimizes image resolution while minimizing patient radiation exposure .

This compound is administered orally or intravenously and selectively accumulates in thyroid tissue via the sodium-iodide symporter (NIS). Its primary clinical applications include:

  • Pre-therapy imaging for differentiated thyroid cancer (DTC) to localize residual thyroid tissue or metastases .
  • Thyroid scintigraphy to evaluate thyroid function and nodular activity, particularly in patients with ambiguous biochemical results .
  • Preparation for radioiodine therapy (RAI), where it aids in determining the optimal therapeutic dose of I-131 by avoiding the "stunning" effect associated with diagnostic I-131 .

Patients undergoing this compound imaging must discontinue thyroid hormone replacements (e.g., levothyroxine, liothyronine) for 3–6 weeks and adhere to a low-iodine diet to enhance radiotracer uptake .

Properties

CAS No.

60345-90-6

Molecular Formula

C15H12123I3NO4

Molecular Weight

638.98

IUPAC Name

(S)-2-amino-3-(4-(4-hydroxy-3-(iodo-123I)phenoxy)-3,5-di(iodo-123I)phenyl)propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-4,17-4,18-4

InChI Key

AUYYCJSJGJYCDS-BSMUNAEPSA-N

SMILES

N[C@@H](CC1=CC([123I])=C(OC2=CC=C(O)C([123I])=C2)C([123I])=C1)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Liothyronine I-123;  (123I)-Triiodothyronine; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Liothyronine I-123 involves the incorporation of iodine-123 into the triiodothyronine molecule. Iodine-123 is produced in a cyclotron by proton irradiation of xenon-124, which absorbs a proton and loses a neutron to form xenon-123. This xenon-123 then decays to iodine-123 . The iodine-123 is then chemically incorporated into the triiodothyronine molecule through an iodination reaction.

Industrial Production Methods

Industrial production of iodine-123 typically involves the use of a cyclotron, where xenon-124 is irradiated with protons. The resulting iodine-123 is then purified and used in the synthesis of this compound. The production process requires careful handling and precise control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Liothyronine I-123 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different iodine species.

    Reduction: Reduction reactions can convert iodine-123 to other oxidation states.

    Substitution: Iodine-123 can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various iodine oxides, while substitution reactions can yield different halogenated derivatives .

Scientific Research Applications

Liothyronine I-123 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Liothyronine I-123 involves its uptake by the thyroid gland, where it is incorporated into thyroid hormones. The radioactive decay of iodine-123 emits gamma radiation, which can be detected using imaging techniques like SPECT. This allows for the visualization of thyroid function and morphology. The molecular targets include thyroid hormone receptors and transporters involved in thyroid hormone synthesis and metabolism .

Comparison with Similar Compounds

Clinical Implications :

  • Concordance Rates: I-123 and post-treatment I-131 scans show 89% agreement for thyroid bed residues and 86% for bone metastases but only 61% for lymph nodes and 39% for lung metastases, highlighting I-123’s limitations in detecting certain metastases .
  • Advantages of I-131 : Essential for therapeutic efficacy and detecting occult metastases missed by I-123 .

This compound vs. Technetium-99m Pertechnetate (Tc-99m)

Tc-99m is a gamma-emitting tracer used for rapid thyroid imaging. Key distinctions include:

Parameter This compound Tc-99m Pertechnetate
Uptake Mechanism NIS-mediated active transport and organification Trapping (no organification)
Imaging Time 24 hours post-administration 20–30 minutes post-administration
Lesion Characterization Accurate for "cold" nodules May misclassify "hot" nodules as benign
Radiation Exposure Higher Lower
Clinical Preference Recommended by ATA for DTC staging Used for rapid screening or contraindicated cases

Clinical Implications :

  • Discordant Findings : 33% of cases show discrepancies, with Tc-99m often misidentifying "hot" lesions as benign compared to I-123 .
  • Metabolic Interference : Tc-99m uptake is unaffected by recent iodine exposure, making it suitable for patients unable to adhere to low-iodine diets .

This compound vs. Ortho-Iodohippurate (OIH) I-123/I-131

OIH-I-123 is a renal imaging agent compared with its I-131 counterpart:

Parameter OIH-I-123 OIH-I-131
Photon Yield Higher (improved image quality) Lower (poorer resolution)
Extraction Ratio 0.65 (86% of PAH) 0.67 (88% of PAH)
Radiation Dose Lower Higher

Clinical Implications :

  • OIH-I-123 provides comparable diagnostic accuracy to I-131 with superior imaging quality, enabling reliable renal plasma flow estimation .

This compound vs. I-124

I-124 is a positron-emitting isotope used in PET/CT imaging:

Parameter This compound I-124
Imaging Modality SPECT/CT PET/CT
Availability Widely accessible Limited to specialized centers
Spatial Resolution Lower Higher (superior for small lesions)

Clinical Implications :

  • I-123 remains the standard for SPECT-based thyroid imaging due to its accessibility and established protocols, while I-124 is reserved for research or complex cases requiring PET quantification .

Q & A

Q. What are the critical considerations for synthesizing Liothyronine I-123 with high radiochemical purity?

Methodological Answer:

  • Use iodine-123 isotope labeling under controlled conditions (e.g., pH, temperature) to minimize impurities. Validate purity via high-performance liquid chromatography (HPLC) coupled with gamma detection .
  • Ensure proper shielding during synthesis to reduce radiation-induced degradation. Characterize intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers optimize this compound uptake protocols for thyroid imaging studies?

Methodological Answer:

  • Standardize dosing (e.g., 148 MBq bolus injection) and imaging timepoints (e.g., 4-hour post-injection SPECT scans) to ensure reproducibility .
  • Use region-of-interest (ROI) analysis on cerebral cortices to quantify background noise and normalize uptake values .

Q. What experimental controls are essential for validating this compound binding specificity in dopamine transporter studies?

Methodological Answer:

  • Include normal control subjects and parkinsonian cohorts to establish baseline binding ratios. Co-register SPECT images with MRI for anatomical accuracy .
  • Validate results using competitive binding assays with unlabeled Liothyronine to confirm receptor specificity .

Advanced Research Questions

Q. How can discrepancies in this compound uptake measurements between SPECT and MRI-based normalization be resolved?

Methodological Answer:

  • Compare template-based normalization (e.g., SPM8 software with I-123 FP-CIT templates) versus MRI-guided methods. Use paired t-tests to identify regional binding variations (e.g., substriatal vs. frontal cortical disparities) .
  • Apply scatter correction techniques (e.g., dual-energy window methods) to reduce cross-talk in simultaneous Tc-99m/I-123 imaging .

Q. What statistical approaches are recommended for analyzing this compound’s therapeutic efficacy in hypothyroidism trials?

Methodological Answer:

  • Conduct multivariate sensitivity analyses to evaluate cost-effectiveness ratios (ICERs), focusing on variables like treatment response probability and annual drug costs .
  • Use health utility surveys (e.g., EQ-5D-5L) to quantify quality-of-life outcomes and integrate these into Markov models for long-term cost-utility assessments .

Q. How can AI enhance the interpretation of this compound SPECT images in neurodegenerative studies?

Methodological Answer:

  • Train convolutional neural networks (CNNs) on anatomically normalized SPECT datasets to automate ROI segmentation and binding quantification .
  • Validate AI outputs against manual expert annotations, calculating inter-rater reliability metrics (e.g., Cohen’s kappa) to ensure diagnostic consistency .

Q. What methodologies address the ethical challenges in longitudinal this compound studies involving human subjects?

Methodological Answer:

  • Obtain informed consent detailing radiation exposure risks and anonymize participant data to comply with GDPR or HIPAA standards .
  • Include diversity criteria (e.g., age, comorbidities) in participant selection to reduce bias and improve generalizability .

Data Contradiction & Validation

Q. How should researchers reconcile conflicting findings in this compound’s binding affinity across different populations?

Methodological Answer:

  • Perform subgroup analyses stratified by demographic factors (e.g., ethnicity, thyroid status). Use meta-regression to identify confounding variables .
  • Replicate studies in independent cohorts, applying identical imaging protocols and statistical thresholds (e.g., p<0.05 with Bonferroni correction) .

Q. What validation protocols ensure the reproducibility of this compound synthesis across laboratories?

Methodological Answer:

  • Share detailed synthesis protocols via supplementary materials, including reagent sources, reaction times, and purification steps .
  • Conduct inter-laboratory comparisons using blinded samples, reporting coefficients of variation (CV) for radiochemical yield and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Liothyronine I-123
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Liothyronine I-123

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